molecular formula C11H15BF4N2 B3040305 2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate CAS No. 183743-89-7

2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate

Cat. No.: B3040305
CAS No.: 183743-89-7
M. Wt: 262.06 g/mol
InChI Key: AXRAQDJPUXKWBI-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate is a heterocyclic aromatic compound that belongs to the imidazole family

Mechanism of Action

Target of Action

It’s worth noting that imidazole derivatives, which this compound is a part of, have been reported to show a broad range of biological activities . They are known to interact with various biological targets, including enzymes and receptors, leading to their diverse therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . This can result in a wide range of effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their interactions with different biological targets . The downstream effects of these interactions can vary widely, depending on the specific pathways and targets involved .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary, depending on their specific structures .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These effects are likely the result of the compound’s interactions with its various targets .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate typically involves the cyclization of o-phenylenediamine with suitable aldehydes or ketones under acidic conditions. One common method involves the reaction of o-phenylenediamine with an aldehyde in the presence of an acid catalyst, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tetrafluoroborate counterion also enhances its solubility and stability in various solvents .

Properties

IUPAC Name

2-ethyl-1,3-dimethylbenzimidazol-3-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N2.BF4/c1-4-11-12(2)9-7-5-6-8-10(9)13(11)3;2-1(3,4)5/h5-8H,4H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRAQDJPUXKWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1=[N+](C2=CC=CC=C2N1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate
Reactant of Route 2
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2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate
Reactant of Route 3
2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate
Reactant of Route 4
2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate
Reactant of Route 5
2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate
Reactant of Route 6
2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate

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